molecular formula C14H17N3O3S B11020890 N-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-L-valine

N-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-L-valine

Cat. No.: B11020890
M. Wt: 307.37 g/mol
InChI Key: REGDRCHUMAODCE-JTQLQIEISA-N
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Description

(2S)-3-METHYL-2-({[4-METHYL-2-(1H-PYRROL-1-YL)-1,3-THIAZOL-5-YL]CARBONYL}AMINO)BUTANOIC ACID is a complex organic compound characterized by the presence of a pyrrole and thiazole ring. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their biological activity and ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-METHYL-2-({[4-METHYL-2-(1H-PYRROL-1-YL)-1,3-THIAZOL-5-YL]CARBONYL}AMINO)BUTANOIC ACID typically involves multi-step organic reactions. The process begins with the formation of the pyrrole and thiazole rings, followed by their functionalization and coupling.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of (2S)-3-METHYL-2-({[4-METHYL-2-(1H-PYRROL-1-YL)-1,3-THIAZOL-5-YL]CARBONYL}AMINO)BUTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

Molecular Formula

C14H17N3O3S

Molecular Weight

307.37 g/mol

IUPAC Name

(2S)-3-methyl-2-[(4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)amino]butanoic acid

InChI

InChI=1S/C14H17N3O3S/c1-8(2)10(13(19)20)16-12(18)11-9(3)15-14(21-11)17-6-4-5-7-17/h4-8,10H,1-3H3,(H,16,18)(H,19,20)/t10-/m0/s1

InChI Key

REGDRCHUMAODCE-JTQLQIEISA-N

Isomeric SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N[C@@H](C(C)C)C(=O)O

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC(C(C)C)C(=O)O

Origin of Product

United States

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